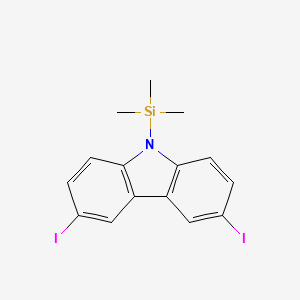
3,6-Diiodo-9-(trimethylsilyl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diiodo-9-(trimethylsilyl)-9H-carbazole is a chemical compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of iodine atoms and a trimethylsilyl group in this compound enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diiodo-9-(trimethylsilyl)-9H-carbazole typically involves the iodination of carbazole derivatives. One common method includes the reaction of carbazole with iodine in the presence of an oxidizing agent such as potassium iodate. The trimethylsilyl group can be introduced through a silylation reaction using trimethylsilyl chloride and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
3,6-Diiodo-9-(trimethylsilyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or lithium aluminum hydride can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbazole derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
科学的研究の応用
3,6-Diiodo-9-(trimethylsilyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: Employed in the synthesis of advanced materials with unique optical and electronic properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.
作用機序
The mechanism of action of 3,6-Diiodo-9-(trimethylsilyl)-9H-carbazole depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The presence of iodine atoms and the trimethylsilyl group can influence its reactivity and binding affinity, affecting its overall mechanism of action.
類似化合物との比較
Similar Compounds
- 3,6-Diiodo-9-ethylcarbazole
- 3,6-Diiodo-9-phenylcarbazole
- 3,6-Diiodo-9-perfluorooctyl ethyl carbazole
Uniqueness
3,6-Diiodo-9-(trimethylsilyl)-9H-carbazole is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This group can enhance the compound’s solubility, stability, and reactivity, making it suitable for specific applications that other carbazole derivatives may not be able to achieve.
特性
CAS番号 |
92593-69-6 |
|---|---|
分子式 |
C15H15I2NSi |
分子量 |
491.18 g/mol |
IUPAC名 |
(3,6-diiodocarbazol-9-yl)-trimethylsilane |
InChI |
InChI=1S/C15H15I2NSi/c1-19(2,3)18-14-6-4-10(16)8-12(14)13-9-11(17)5-7-15(13)18/h4-9H,1-3H3 |
InChIキー |
LOBUAMZLWUMKGT-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


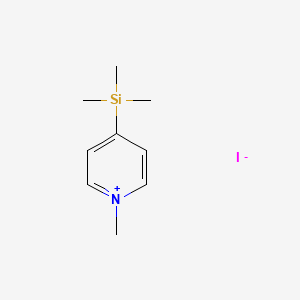
![[(E)-(2-bromo-1-phenylethylidene)amino] benzoate](/img/structure/B14363307.png)
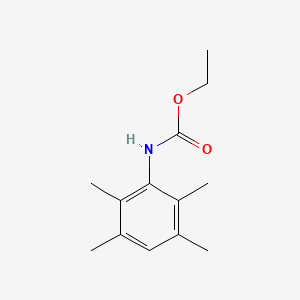
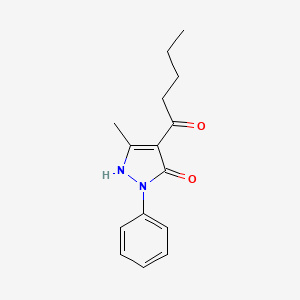

![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)
![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)](/img/structure/B14363336.png)
![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)
![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)

![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
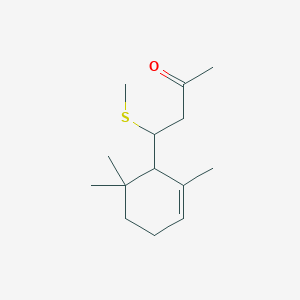
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
